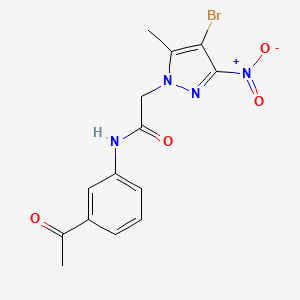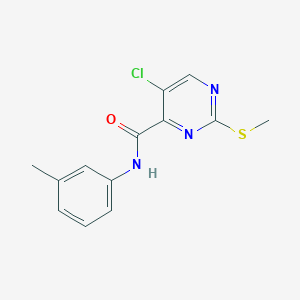
N-(3-acetylphenyl)-2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide
Vue d'ensemble
Description
N-(3-acetylphenyl)-2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide, commonly known as ABPN, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. ABPN is a pyrazole derivative that possesses several unique properties, including anti-inflammatory, analgesic, and anti-cancer activities.
Mécanisme D'action
The exact mechanism of action of ABPN is not fully understood. However, it is believed to work by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines, thereby reducing inflammation and pain. It also works by inducing apoptosis in cancer cells, thereby inhibiting their growth and proliferation. In addition, it works by reducing oxidative stress and inflammation in the brain, thereby protecting neurons from damage.
Biochemical and Physiological Effects:
ABPN has been shown to have several biochemical and physiological effects, including:
1. Inhibition of inflammatory mediators such as prostaglandins and cytokines.
2. Induction of apoptosis in cancer cells.
3. Reduction of oxidative stress and inflammation in the brain.
4. Reduction of pain and inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
ABPN has several advantages and limitations for lab experiments. Some of the advantages include:
1. It has significant anti-inflammatory, analgesic, and anti-cancer activity in animal models.
2. It has neuroprotective activity in various animal models of neurological disorders.
3. It is relatively easy to synthesize and purify.
Some of the limitations include:
1. Its exact mechanism of action is not fully understood.
2. Its safety and efficacy in humans have not been fully established.
3. Its potential side effects and toxicity are not fully known.
Orientations Futures
There are several future directions of research that can be pursued with ABPN. Some of these include:
1. Further studies to elucidate its exact mechanism of action.
2. Studies to determine its safety and efficacy in humans.
3. Studies to investigate its potential applications in other fields such as cardiovascular and metabolic diseases.
4. Studies to develop more potent and selective derivatives of ABPN.
5. Studies to investigate its potential as a drug delivery system for targeted drug delivery.
Conclusion:
In conclusion, ABPN is a pyrazole derivative that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its anti-inflammatory, analgesic, anti-cancer, and neuroprotective activities make it a promising candidate for further research. However, its exact mechanism of action, safety, and efficacy in humans need to be further established. Further research in this area could lead to the development of novel therapies for various diseases.
Applications De Recherche Scientifique
ABPN has been extensively studied for its potential applications in various fields of scientific research. Some of the areas where ABPN has shown promising results include:
1. Anti-inflammatory and analgesic activity: ABPN has been shown to possess significant anti-inflammatory and analgesic activity in various animal models. It works by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines, thereby reducing inflammation and pain.
2. Anti-cancer activity: ABPN has been shown to possess anti-cancer activity against various types of cancer cells, including breast, lung, and prostate cancer cells. It works by inducing apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation.
3. Neuroprotective activity: ABPN has been shown to possess neuroprotective activity in various animal models of neurological disorders such as Alzheimer's disease and Parkinson's disease. It works by reducing oxidative stress and inflammation in the brain, thereby protecting neurons from damage.
Propriétés
IUPAC Name |
N-(3-acetylphenyl)-2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN4O4/c1-8-13(15)14(19(22)23)17-18(8)7-12(21)16-11-5-3-4-10(6-11)9(2)20/h3-6H,7H2,1-2H3,(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWDVSLPBMXJPGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NC2=CC=CC(=C2)C(=O)C)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[(2-methoxy-5-nitrophenyl)amino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B3606281.png)
![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}nicotinamide](/img/structure/B3606289.png)
![ethyl 5-(4-morpholinylmethyl)-1-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B3606295.png)
![2-(4-fluorophenyl)-4-{[(4-methoxybenzyl)imino]methyl}-5-propyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3606305.png)

![N'-{2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}-2-thiophenecarbohydrazide](/img/structure/B3606311.png)
![3-chloro-N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-4-ethoxybenzamide](/img/structure/B3606322.png)
![1-amino-8,8-dimethyl-5-(4-morpholinyl)-N-(2-phenylethyl)-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3606326.png)
![7-(difluoromethyl)-5-(4-methylphenyl)-N-3-pyridinylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3606332.png)
![N-{4-[(difluoromethyl)sulfonyl]phenyl}-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B3606352.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-5-bromo-2-furamide](/img/structure/B3606356.png)
![2-bromo-N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B3606359.png)
![N-{[(4-bromo-2-chlorophenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B3606362.png)
![ethyl 2-({[5-chloro-2-(methylthio)-4-pyrimidinyl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3606364.png)